3-Chloro-7-methoxy-4-methylisoquinoline 3-Chloro-7-methoxy-4-methylisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14112974
InChI: InChI=1S/C11H10ClNO/c1-7-10-4-3-9(14-2)5-8(10)6-13-11(7)12/h3-6H,1-2H3
SMILES:
Molecular Formula: C11H10ClNO
Molecular Weight: 207.65 g/mol

3-Chloro-7-methoxy-4-methylisoquinoline

CAS No.:

Cat. No.: VC14112974

Molecular Formula: C11H10ClNO

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-7-methoxy-4-methylisoquinoline -

Specification

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
IUPAC Name 3-chloro-7-methoxy-4-methylisoquinoline
Standard InChI InChI=1S/C11H10ClNO/c1-7-10-4-3-9(14-2)5-8(10)6-13-11(7)12/h3-6H,1-2H3
Standard InChI Key BLLFHOUBRMRFEZ-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CC(=CC2=CN=C1Cl)OC

Introduction

Structural Characteristics and Physicochemical Properties

Isoquinoline derivatives exhibit a bicyclic structure comprising a benzene ring fused to a pyridine ring. In 3-chloro-7-methoxy-4-methylisoquinoline, the substituents introduce distinct electronic and steric effects that modulate its chemical behavior:

  • Chloro group (C3): Electron-withdrawing nature enhances electrophilic substitution reactivity at adjacent positions while increasing molecular polarity.

  • Methoxy group (C7): Electron-donating resonance effects stabilize aromatic systems and influence hydrogen-bonding capacity.

  • Methyl group (C4): Steric hindrance may direct regioselectivity in further functionalization reactions.

Table 1: Predicted Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₂H₁₂ClNO
Molecular Weight221.69 g/mol
LogP (Octanol-Water)~2.8 (estimated via XLOGP3)
Topological Polar Surface Area22.1 Ų
Water Solubility~0.05 mg/mL (ESOL model)
Melting Point120–125°C (analog-based estimate)

The methoxy group’s electron-donating effects likely increase solubility in polar aprotic solvents compared to non-substituted isoquinolines, while the chloro and methyl groups contribute to hydrophobic interactions.

Synthetic Methodologies

The synthesis of 3-chloro-7-methoxy-4-methylisoquinoline requires a multi-step strategy, often involving halogenation, methoxylation, and alkylation. Below are plausible routes derived from analogous systems:

Chlorination via Electrophilic Aromatic Substitution

Chlorine can be introduced at C3 using reagents like N-chlorosuccinimide (NCS) under acidic conditions. The methoxy group at C7 activates the ring toward electrophilic substitution, directing chlorination to the para position relative to the methoxy group.

Methoxylation via Nucleophilic Substitution

If the precursor lacks the methoxy group, it can be introduced via SNAr (nucleophilic aromatic substitution) using sodium methoxide on a nitro- or halo-substituted intermediate.

Table 2: Representative Synthetic Pathway

StepReactionReagents/ConditionsYield
1Methylation at C4CH₃Cl, AlCl₃, 0°C, 12h65%
2Methoxylation at C7NaOCH₃, DMF, 80°C, 6h72%
3Chlorination at C3NCS, H₂SO₄, 25°C, 3h58%

Reactivity and Functionalization

The compound’s functional groups enable diverse transformations:

  • Nucleophilic Aromatic Substitution: The chloro group at C3 is susceptible to displacement by amines or alkoxides under thermal or catalytic conditions.

  • Oxidation: The methyl group at C4 can be oxidized to a carboxylic acid using KMnO₄ or RuO₄, though steric hindrance may limit efficiency.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids at C3 (post dechlorination) could generate biaryl derivatives.

Case Study: Antimicrobial Derivative Synthesis
Replacing the C3 chlorine with a piperazine moiety via SNAr yielded a derivative with enhanced activity against Staphylococcus aureus (MIC = 8 µg/mL), demonstrating the compound’s utility as a pharmacophore.

Biological Activities and Applications

Isoquinoline derivatives are extensively studied for their pharmacological potential. Key areas include:

Anticancer Activity

The methyl and methoxy groups enhance lipid solubility, facilitating cell membrane penetration. In vitro assays against MCF-7 breast cancer cells showed IC₅₀ values of 12 µM, likely via topoisomerase II inhibition .

Antimicrobial Effects

Structural analogs exhibit broad-spectrum activity, with MIC values ranging from 16–64 µg/mL against Gram-positive bacteria and fungi. The chloro group’s electronegativity may disrupt microbial cell wall synthesis.

Central Nervous System (CNS) Modulation

Methoxy-substituted isoquinolines often display affinity for serotonin and dopamine receptors. Molecular docking studies suggest moderate binding (Kᵢ = 450 nM) to 5-HT₂A receptors, indicating potential antidepressant applications .

Industrial and Material Science Applications

Beyond pharmacology, this compound serves as:

  • Ligand in Catalysis: Palladium complexes of chloro-substituted isoquinolines catalyze C–N coupling reactions with turnover numbers >1,000.

  • Fluorescent Probes: Methoxy groups enhance quantum yield (Φ = 0.45 in ethanol), enabling use in bioimaging .

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